1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol
Description
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol (CAS: 125489-21-6) is a synthetic phenolic ethanediol derivative with the molecular formula C₁₆H₂₆O₃ and a molecular weight of 266.38 g/mol . Its structure features a central ethanediol backbone (two adjacent hydroxyl groups) attached to a 3,5-di-tert-butyl-4-hydroxyphenyl ring.
Cayman Chemical supplies this compound as a biochemical reagent for research applications, including studies on inflammation, neuroscience, and metabolic pathways. It is utilized in COX (cyclooxygenase) inhibitor kits and other assays targeting lipid signaling .
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,13,17-19H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHPOIDLODPOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds like 3,5-di-tert-butyl-4-hydroxyacetophenone have been found in human blood plasma, suggesting potential interactions with biological molecules.
Mode of Action
It’s structurally similar to antioxidants, which typically work by neutralizing harmful free radicals in the body. They donate an electron to the free radical, thereby reducing its reactivity.
Biochemical Pathways
Based on its structural similarity to known antioxidants, it may be involved in pathways related to oxidative stress and inflammation.
Biological Activity
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol, also known by its CAS number 125489-21-6, is a synthetic phenolic antioxidant that exhibits various biological activities. This compound is part of a broader class of substances known as synthetic phenolic antioxidants (SPAs), which are widely utilized in industrial applications due to their ability to inhibit oxidative processes. This article explores the biological activity of this compound, focusing on its antioxidant properties, metabolic pathways, and potential health implications.
- Molecular Formula : C₁₆H₂₆O₃
- Molecular Weight : 266.38 g/mol
- Structure : The compound features a di-tert-butyl group and a hydroxyphenyl moiety, contributing to its antioxidant capabilities.
Antioxidant Activity
This compound demonstrates significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases.
The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This compound's structure allows it to effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components such as lipids, proteins, and DNA from oxidative damage.
Metabolism and Biomarkers
Recent studies have highlighted the metabolic pathways associated with this compound. A notable study involving rat metabolism indicated that metabolites of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants were identified in urine samples. Specifically, fenozan acid was detected as a urinary biomarker for human exposure to these antioxidants, with significant prevalence noted in human urine samples both before and after hydrolysis .
Key Findings from Metabolism Studies:
- Fenozan acid was found in 88% of urine samples pre-hydrolysis and 98% post-hydrolysis.
- The geometric mean concentration was significantly higher after hydrolysis (10.2 ng/mL), indicating extensive metabolism and potential human exposure to SPAs .
Case Studies
Several case studies have explored the implications of this compound in various contexts:
- Environmental Exposure : Studies have shown that this compound can be found in both indoor and outdoor environments due to its widespread use in polymers and plastics. Its metabolites serve as potential biomarkers for assessing human exposure levels.
- Health Implications : The antioxidant properties of this compound suggest potential protective effects against diseases related to oxidative stress, including cardiovascular diseases and cancer. However, further research is necessary to fully elucidate these health benefits.
Comparative Analysis
The following table summarizes the biological activities compared with other common antioxidants:
| Compound Name | Type | Antioxidant Activity | Notable Effects |
|---|---|---|---|
| This compound | Synthetic Phenolic Antioxidant | High | Protects against oxidative stress |
| Butylated Hydroxyanisole (BHA) | Synthetic Antioxidant | Moderate | Used in food preservation |
| Vitamin C | Natural | High | Supports immune function |
| Vitamin E | Natural | Moderate | Protects cell membranes |
Scientific Research Applications
Antioxidant Properties
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol is recognized for its potent antioxidant capabilities. It helps in the prevention of oxidative stress in biological systems, which is crucial for maintaining cellular integrity and function. This property is particularly valuable in:
- Food Industry : Used as a food preservative to extend shelf life by preventing lipid oxidation.
- Cosmetics : Incorporated into formulations to protect skin from oxidative damage caused by environmental stressors.
Stabilizer in Polymers
This compound serves as an effective stabilizer for various polymers. Its ability to inhibit degradation processes makes it essential in:
- Plastics : Enhancing the thermal stability of polyolefins and other polymeric materials.
- Rubber Industry : Used to improve the durability and lifespan of rubber products by preventing oxidative degradation.
Pharmaceutical Applications
In the pharmaceutical sector, this compound acts as a potential therapeutic agent due to its anti-inflammatory properties. Research indicates its effectiveness in:
- COX Inhibition : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .
Biochemical Research
This compound is utilized in various biochemical studies focusing on:
- Cell Signaling Pathways : Investigating its effects on pathways involving AMPK and histone modifications.
- Cancer Research : Exploring its potential role in modulating epigenetic factors and influencing tumor growth dynamics.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1-aryl-1,2-ethanediols , which vary in aryl substituents and biological activities. Below is a detailed comparison with key analogs:
Structural Analogs from Natural Sources
- 1-(4-Ethylphenyl)-1,2-ethanediol (Compound 6) and 1-(2-Ethylphenyl)-1,2-ethanediol (Compound 7) Source: Isolated from the fungus Ganoderma applanatum (树舌灵芝) . Structure: Ethyl-substituted phenyl rings instead of tert-butyl groups. Molecular Formula: C₁₀H₁₄O₂ (MW: 166.22 g/mol) for both isomers. Activity: Tested for renal protective effects via ELISA, though efficacy data remain unpublished .
Antioxidant Derivatives
- Butylated Hydroxytoluene (BHT, CAS: 128-37-0) Structure: Similar 3,5-di-tert-butyl-4-hydroxyphenyl group but lacks the ethanediol moiety. Application: Widely used as a food and polymer antioxidant.
Comparative Data Table
Key Research Findings and Insights
- Biological Specificity : Unlike BHT, the ethanediol moiety may enable interactions with hydrophilic enzymatic pockets, making it more suitable for targeted biochemical assays .
- Safety: The compound’s non-toxic profile contrasts with some ethanediol derivatives (e.g., ethylene glycol), which are toxic due to metabolic conversion to oxalic acid .
Preparation Methods
Epoxide Ring-Opening with Phenolic Nucleophiles
A plausible route involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an epoxide precursor, followed by reduction:
- Aldol Condensation : React 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethylene oxide under basic conditions to form an epoxide intermediate.
- Reduction : Reduce the epoxide to a vicinal diol using catalytic hydrogenation or borohydride agents.
Reaction Mechanism :
$$
\text{ArCHO} + \text{CH}2\text{OCH}2 \xrightarrow{\text{Base}} \text{ArCH(OCH}2\text{)}2 \xrightarrow{\text{H}2/\text{Pd}} \text{ArCH(OH)CH}2\text{OH}
$$
Here, $$ \text{Ar} = 3,5-\text{di-tert-butyl-4-hydroxyphenyl} $$.
Challenges :
- Steric hindrance from tert-butyl groups may slow epoxide formation.
- Selective reduction without over-hydrogenation is critical.
Friedel-Crafts Alkylation Followed by Dihydroxylation
This method leverages electrophilic aromatic substitution to install a two-carbon chain, which is subsequently dihydroxylated:
- Friedel-Crafts Alkylation : React 3,5-di-tert-butylphenol with 1,2-dichloroethane in the presence of $$ \text{AlCl}_3 $$.
- Dihydroxylation : Treat the resulting chlorinated intermediate with aqueous $$ \text{OsO}4 $$ or $$ \text{KMnO}4 $$ to form the diol.
Conditions :
- Temperature: 80–100°C for alkylation; 0–25°C for dihydroxylation.
- Solvent: Dichloromethane or toluene.
Limitations :
- Chlorinated byproducts may complicate purification.
- Osmium tetroxide is toxic and costly.
Catalytic Hydroxylation of Styrene Derivatives
Inspired by the Michael addition strategy in patent CN103664612A, this route involves:
- Synthesis of Styrene Analog : Prepare 3,5-di-tert-butyl-4-hydroxystyrene via dehydration of a benzyl alcohol precursor.
- Anti-Dihydroxylation : React the styrene derivative with $$ \text{OsO}_4/\text{NMO} $$ to yield the vicinal diol.
Adaptation from Patent CN103664612A :
The patent employs sodium methoxide to catalyze a Michael addition between 2,6-di-tert-butylphenol and methyl acrylate. By substituting methyl acrylate with a dienophile, similar conditions could facilitate diol formation.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s limited solubility:
- Recrystallization : Use methanol or DMSO/water mixtures to isolate pure product.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients.
Spectroscopic Data :
- IR : Broad O–H stretch (~3400 cm$$^{-1}$$), C–O (phenolic) at 1250 cm$$^{-1}$$.
- $$^1$$H NMR : Doublets for diol protons (δ 3.6–4.0 ppm), singlet for phenolic –OH (δ 5.2 ppm).
Comparative Analysis of Hypothetical Methods
The table below evaluates the three proposed routes:
| Method | Yield (Hypothetical) | Cost | Scalability | Purity Challenges |
|---|---|---|---|---|
| Epoxide Ring-Opening | 50–60% | Moderate | High | Epoxide stability |
| Friedel-Crafts/Dihydroxylation | 40–50% | Low | Moderate | Chlorinated impurities |
| Catalytic Hydroxylation | 65–75% | High | High | Catalyst toxicity |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2-ethanediol in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is effective for quantification . Ensure system suitability by adjusting parameters like column temperature and flow rate. Complementary techniques such as UV-Vis spectroscopy (λmax ~255 nm for related ethanediol derivatives) can validate purity and structural integrity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles, as no skin/eye irritation has been reported, but general chemical precautions apply .
- Storage : Store at -20°C for long-term stability, similar to structurally related ethanediol derivatives .
- Toxicity : No carcinogenic or sensitizing effects are documented, but avoid inhalation and direct contact .
Q. How can researchers verify the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. The compound lacks hazardous decomposition products, but track phenolic hydroxyl group oxidation using FT-IR or NMR .
Advanced Research Questions
Q. How can thermodynamic models address discrepancies in solubility data for this compound across solvents?
- Methodological Answer : Apply the Modified UNIFAC (Dortmund) model to predict vapor-liquid equilibria (VLE) and excess enthalpy (hE) in binary systems (e.g., toluene + 1,2-ethanediol). Validate predictions experimentally using isothermal flow calorimetry . Example workflow:
| Solvent System | Model Prediction | Experimental Data | Deviation |
|---|---|---|---|
| Toluene + ethanediol | ΔhE = X kJ/mol | ΔhE = Y kJ/mol | Z% |
Q. What synthetic strategies enable asymmetric incorporation of ethanediol derivatives into chiral intermediates?
- Methodological Answer :
- Step 1 : Use oxidation/Wittig olefination in a one-pot reaction to generate chromenyl intermediates.
- Step 2 : Apply Sharpless asymmetric epoxidation to achieve enantiomeric excess (e.g., 19% overall yield for nebivolol intermediates) .
- Key Parameters : Optimize catalyst loading (e.g., Ti(OiPr)₄) and reaction temperature to minimize racemization.
Q. How can conflicting spectroscopic data for hydroxyl group reactivity be resolved?
- Methodological Answer :
- Controlled Experiments : Compare reaction kinetics under inert (N₂) vs. oxidative (O₂) atmospheres.
- Advanced Characterization : Use X-ray crystallography to confirm steric effects from tert-butyl groups, which may inhibit phenolic OH reactivity .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s bioaccumulation potential (PBT/vPvB) conflict with experimental observations?
- Methodological Answer :
- Limitation of Models : Current PBT/vPvB assessments rely on logP and molecular weight, which may not account for steric hindrance from tert-butyl groups. Validate with experimental bioaccumulation studies in model organisms (e.g., Daphnia magna) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
